Product packaging for Famotidine-13C,d4 Acid Impurity(Cat. No.:CAS No. 1324230-60-5)

Famotidine-13C,d4 Acid Impurity

Cat. No.: B589098
CAS No.: 1324230-60-5
M. Wt: 265.347
InChI Key: JEGZXDCDUSGFSB-VKKAIXRESA-N
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Description

Famotidine-13C,d4 Acid Impurity is a high-purity, stable isotope-labeled analog of famotidine, a potent and competitive histamine H2-receptor antagonist. Famotidine works by selectively inhibiting histamine's action on the basolateral membrane of gastric parietal cells, thereby effectively suppressing both basal and food-stimulated gastric acid secretion . This mechanism is fundamental to its therapeutic role in treating conditions like gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions such as Zollinger-Ellison syndrome . This impurity standard is chemically designated as Famotidine-13C,d4 Amide Impurity and is critical for modern analytical profiling. Its primary research application is to serve as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods. The incorporation of carbon-13 and deuterium atoms provides a mass shift from the parent compound, enabling precise and interference-free quantification of famotidine in complex biological matrices. This is essential for advancing pharmaceutical research in areas such as drug metabolism and pharmacokinetic (DMPK) studies, bioequivalence testing, and the characterization of related substances and degradation products in compliance with regulatory standards like the ICH guidelines . By ensuring analytical accuracy and reliability, this compound is an indispensable tool for researchers focused on the development, quality control, and safety assessment of famotidine and related pharmaceutical compounds.

Properties

CAS No.

1324230-60-5

Molecular Formula

C8H12N4O2S2

Molecular Weight

265.347

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1

InChI Key

JEGZXDCDUSGFSB-VKKAIXRESA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O

Synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4;  3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4

Origin of Product

United States

Degradation Pathways and Formation Mechanisms of Famotidine Acid Impurities

Overview of Famotidine (B1672045) Degradation Kinetics and pH-Dependence

The degradation of famotidine in aqueous solutions is significantly influenced by pH and generally follows pseudo-first-order kinetics over a pH range of 1 to 11. tezu.ernet.inoup.comnih.gov The stability of the famotidine molecule is highly dependent on the pH of the solution, with studies indicating that both acidic and basic conditions can accelerate its breakdown. tezu.ernet.inresearchgate.net

Research has shown that famotidine is particularly susceptible to hydrolysis in acidic environments. tezu.ernet.in In highly acidic conditions, such as pH 1.2, the degradation is rapid, with one study noting that the concentration of famotidine can drop by as much as 88% within three hours. tezu.ernet.in Conversely, the rate of direct photolysis in acidic solutions is almost negligible. researchgate.net The molecule exhibits its greatest stability in a nearly neutral environment, specifically at pH 6.3. oup.comnih.gov In alkaline conditions (pH 8-9), the degradation rate is also significant, though generally less rapid than in strong acid. researchgate.net

Kinetic studies, both isothermal and nonisothermal, have been employed to characterize the hydrolysis of famotidine across a pH range of 1.71 to 10.0. nih.gov The resulting log-k pH profiles demonstrate that the degradation is subject to specific acid catalysis in acidic regions and general base catalysis in alkaline regions. nih.govnih.gov Various buffer components, such as undissociated acetic acid and dihydrogen phosphate (B84403) ion, have been found to contribute to general acid and base catalysis. oup.comnih.gov

The table below summarizes the pH-dependent stability of famotidine based on research findings.

pH-Dependent Degradation Characteristics of Famotidine
pH Condition Degradation Rate/Observation Kinetic Model Catalysis Mechanism Reference
Acidic (pH < 4) Rapid degradation; susceptible to hydrolysis. tezu.ernet.in Negligible direct photolysis. researchgate.net Pseudo-first-order tezu.ernet.inoup.com Specific Acid Catalysis nih.govnih.gov tezu.ernet.innih.govresearchgate.netnih.gov
Near Neutral (pH 6.3) Maximum stability observed. - - oup.comnih.gov
Alkaline (pH > 8) Significant degradation, but slower than strong acid. researchgate.net Extensive degradation profile observed. srce.hr Pseudo-first-order tezu.ernet.inoup.com General Base Catalysis nih.govnih.gov tezu.ernet.innih.govresearchgate.netnih.govsrce.hr

Mechanisms of Acid-Catalyzed Degradation of Famotidine

The primary mechanism for the formation of famotidine acid impurities is acid-catalyzed hydrolysis. tezu.ernet.innih.gov Under acidic conditions, the famotidine molecule undergoes hydrolysis which leads to the formation of several degradation products. tezu.ernet.innih.gov At elevated temperatures, acid-catalyzed hydrolysis specifically yields the corresponding carboxylic acid. researchgate.net

This key degradation product is known as Famotidine Acid Impurity, or USP Famotidine Related Compound F. google.com The chemical structure of this impurity is 3-[[[2-[(diaminomethylene)amino]-1,3-thiazol-4-yl]methyl]thio]propanoic acid. The formation involves the hydrolytic cleavage of the propionamidine portion of the parent famotidine molecule. A plausible mechanism suggests that the acidic environment facilitates the attack of water on the carbon of the amidine group, leading to its conversion into a carboxylic acid functional group. tezu.ernet.in Studies have identified four distinct degradation products resulting from hydrolysis in acidic media. nih.gov

Theoretical Approaches to Impurity Prediction and Identification in Famotidine Synthesis

Modern pharmaceutical development increasingly relies on theoretical and computational methods to predict, identify, and control impurities. bohrium.comresearchgate.netnih.gov For famotidine, this involves a careful examination of the key starting materials (KSM), intermediates, and the final active pharmaceutical ingredient (API) to preemptively identify potential process-related impurities and degradants. bohrium.comresearchgate.net

One critical aspect of this theoretical approach is the use of in silico toxicology assessment tools. bohrium.comresearchgate.netnih.gov Software programs like Derek and Sarah are used in accordance with regulatory guidelines, such as ICH M7, to evaluate the genotoxic potential of known and potential impurities. bohrium.comnih.gov This is crucial as impurities with structural alerts for mutagenicity pose a significant risk. bohrium.com For instance, an unknown impurity detected during the analysis of a famotidine KSM was isolated and characterized, and its potential for genotoxicity was assessed using these in silico tools. researchgate.netnih.gov

Furthermore, molecular docking and molecular dynamics simulations can be employed to study the interaction between a potential impurity and biological macromolecules like DNA. bohrium.comresearchgate.netnih.gov These computational studies can provide insights into the mechanisms of toxicity and help confirm the genotoxic character of an impurity, reinforcing the predictions from QSAR (Quantitative Structure-Activity Relationship) models. bohrium.comresearchgate.net This proactive approach allows for the development of control strategies to limit the formation of harmful impurities during the manufacturing process and ensure the safety of the final drug product. bohrium.com

Isotopic Tracing for Elucidating Famotidine Degradation Pathways

Isotopic tracing is a powerful analytical technique used to elucidate complex metabolic and chemical degradation pathways. nih.govplos.org The method involves replacing one or more atoms in a molecule with their stable, heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D). nih.govplos.org By using analytical techniques like high-resolution mass spectrometry (MS), scientists can track the labeled atoms as the parent molecule is transformed into various intermediates and final products. nih.gov This allows for the unambiguous determination of the origin of each part of a degradation product's structure, providing definitive evidence for a proposed reaction mechanism. plos.orgmdpi.com

In the context of famotidine, isotopically labeled compounds like Famotidine-13C,d4 Acid Impurity serve as critical tools for such investigations. clearsynth.com The presence of both ¹³C and deuterium labels provides a distinct mass signature that is easily differentiated from the unlabeled (natural abundance) compound by mass spectrometry.

While detailed studies specifically publishing the use of isotopic tracing for famotidine degradation pathways are not prevalent in public literature, the commercial availability of standards like this compound and Famotidine-13C,d4 Amide Impurity strongly suggests their use in advanced analytical applications. clearsynth.comclearsynth.com These labeled standards are essential for:

Pathway Elucidation: Introducing labeled famotidine into a degradation experiment and identifying labeled degradation products would confirm the transformation pathway from the parent drug to the impurity.

Quantitative Analysis: Labeled impurities serve as ideal internal standards for quantitative LC-MS methods. Because they have nearly identical chemical and physical properties to the unlabeled analyte, they can accurately correct for variations in sample preparation and instrument response, enabling precise quantification of the impurity at very low levels. researchgate.net

The use of these stable isotope-labeled standards is a cornerstone of modern analytical chemistry for ensuring the quality and safety of pharmaceutical products by accurately monitoring and controlling impurities. researchgate.net

Synthesis and Characterization of Isotopically Labeled Impurity Reference Standards

Strategies for Isotopic Labeling (¹³C, d4) in Complex Organic Molecules

The introduction of stable isotopes into complex organic molecules requires strategic synthetic planning to ensure high isotopic enrichment at specific molecular positions. researchgate.netcreative-proteomics.com Two primary approaches are generally employed for the isotopic labeling of organic compounds. researchgate.net

The first strategy involves the direct exchange of atoms in the final target molecule, such as protium-deuterium (H/D) exchange. researchgate.net However, this method is often limited by the need for suitable, exchangeable atoms (like acidic protons) and can lack selectivity under harsh conditions. researchgate.net

The second, more common and versatile approach is the stepwise construction of the target molecule from smaller, pre-labeled building blocks. researchgate.netimist.ma This method offers precise control over the position of the isotopic labels. Common isotopically-labeled building blocks include metal cyanides (e.g., K¹³CN), methyl iodide ([¹³C]CH₃I or CD₃I), and carbon dioxide ([¹³C]O₂), which can be incorporated into a larger molecular framework through various chemical transformations. imist.ma For molecules containing multiple types of labels, such as both ¹³C and deuterium (B1214612), multicomponent reactions (MCRs) can offer an efficient pathway, allowing for the rapid assembly of complex structures from several labeled and unlabeled reactants in a single step. thieme-connect.de The selection of the labeling strategy depends on factors like the commercial availability of labeled precursors, the complexity of the synthetic route, and the desired position of the labels within the final molecule. imist.ma

Synthetic Pathways for Famotidine (B1672045) Acid Impurity and its Isotopic Analogs

Famotidine Acid Impurity, chemically known as 3-[[[2-[(diaminomethylene)amino]-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid, is a known process-related impurity and potential degradant of Famotidine. google.com Its synthesis typically involves the reaction of 3-mercaptopropionic acid with an activated derivative of the famotidine thiazole (B1198619) core.

The synthesis of the isotopically labeled analog, Famotidine-13C,d4 Acid Impurity, follows the principles of stepwise construction using labeled building blocks. The specific labeling pattern, 2,2,3,3-tetradeuterio-3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanylpropanoic acid, dictates the choice of starting materials. lgcstandards.com A plausible synthetic route would involve a Michael addition reaction between the thiol group of 2-guanidinothiazole-4-carbinol and a suitably labeled acrylic acid derivative, such as (1-¹³C)-2,3-dideuterioacrylic acid, followed by further deuteration steps or starting with a fully labeled (1-¹³C)-2,2,3,3-tetradeuterio-3-halopropanoic acid derivative.

The table below outlines a representative synthetic approach for obtaining the labeled impurity.

StepReactant 1Reactant 2Key Reagents/ConditionsProduct
12-Guanidinothiazole-4-carbinol(1-¹³C)-3-bromo-2,2,3,3-d4-propanoic acidBase (e.g., NaH or K₂CO₃), Polar aprotic solvent (e.g., DMF)This compound

This targeted synthesis ensures that the isotopic labels are incorporated at the desired positions within the propanoic acid moiety of the impurity molecule.

Rigorous Characterization of Labeled Impurity Standards for Purity and Isotopic Enrichment

Once synthesized, isotopically labeled reference standards must undergo rigorous characterization to confirm their identity, purity, and isotopic enrichment. acs.orgnist.gov This comprehensive analysis is crucial because the accuracy of quantitative methods, such as isotope dilution mass spectrometry (IDMS), depends directly on the quality of the reference material. sigmaaldrich.comwikipedia.org Isotopic reference materials serve as the ultimate source of accuracy in mass spectrometric measurements, allowing for the correction of instrumental fractionation and ensuring that data is comparable across different laboratories. wikipedia.org

The analytical purity of an isotopic reference material refers to the percentage of the desired chemical compound, irrespective of its isotopic composition. It is essential to confirm that the material is free from other chemical impurities that could interfere with analytical measurements. wikipedia.org A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors is a primary tool for assessing purity by separating the main component from any synthesis by-products or degradants. researchgate.net For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is used not only to confirm the mass of the labeled compound but also to identify any co-eluting impurities. nih.govalmacgroup.com Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used as a primary method for determining purity by comparing the integral of a signal from the analyte to that of a certified reference standard of known purity. sigmaaldrich.com

The table below summarizes the key techniques for purity assessment.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Quantifies chemical purity by separating the main compound from impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirms molecular weight and identifies the chemical structure of impurities. researchgate.netalmacgroup.com
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms chemical structure and can be used for quantitative purity assessment (qNMR). google.comsigmaaldrich.com
Elemental AnalysisDetermines the elemental composition (C, H, N, S) to confirm the empirical formula.

Isotopic purity, or isotopic enrichment, is the measure of the amount of the desired labeled isotopologue relative to other isotopologues (including the unlabeled compound). almacgroup.com High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) MS, is the preferred technique for this analysis due to its ability to resolve different mass isotopomers. almacgroup.com

The process involves acquiring high-resolution mass spectra of the labeled compound. The resulting isotopic distribution is then compared to the theoretical distribution calculated from the natural abundance of all isotopes present in the molecule. almacgroup.com By extracting the ion chromatograms for each isotopologue (e.g., M, M+1, M+2, etc.), the relative abundance of each can be integrated and quantified. almacgroup.com This analysis confirms both the degree of isotopic enrichment and the absence of significant isotopic scrambling. Position-specific isotope analysis can be further performed using techniques like NMR or specific fragmentation in MS/MS to confirm the exact location of the labels within the molecule. wikipedia.orgpnas.org

The following table shows a hypothetical comparison between the theoretical and a measured isotopic distribution for this compound, demonstrating high isotopic enrichment.

IsotopologueTheoretical Abundance (Natural)Measured Abundance (Example)Isotopic Contribution
M (Unlabeled)100%0.5%Unlabeled Impurity
M+19.8%1.0%Primarily natural abundance ¹³C, ¹⁵N
M+21.3%0.8%Primarily natural abundance ³⁴S, ¹³C₂
M+30.2%1.2%-
M+4<0.1%2.5%Primarily d4
M+5<0.1%94.0%Target: ¹³C, d4

This detailed characterization ensures that the this compound standard is suitable for its intended use as a reliable internal standard for quantitative analysis.

Academic and Regulatory Science Aspects of Impurity Standards

Scientific Rationale for Impurity Thresholds and Qualification

The establishment of impurity thresholds by the ICH is based on a scientific and risk-based approach to patient safety. These thresholds are set at conservative levels, with the underlying principle that impurities present at very low concentrations are unlikely to pose a significant health risk. The process of qualification involves gathering and evaluating data to establish the biological safety of a specific impurity at or above its qualification threshold.

The qualification of the Famotidine (B1672045) Acid Impurity would necessitate a thorough toxicological evaluation. This process typically begins with a review of existing toxicological data for the impurity or structurally related compounds. Computational toxicology models may also be employed to predict potential genotoxicity and other adverse effects. If sufficient data is not available, experimental studies, such as in vitro genotoxicity assays and in vivo toxicity studies, may be required to assess the safety profile of the impurity. The use of Famotidine-13C,d4 Acid Impurity as an internal standard is crucial in these studies for the accurate preparation of dosing solutions and the precise quantification of the impurity and its metabolites in biological samples.

Table 1: Illustrative Data for Impurity Qualification

ParameterIllustrative Value
Impurity NameFamotidine Acid Impurity
ICH Identification Threshold (>2g/day dose)0.05%
ICH Qualification Threshold (>2g/day dose)0.05%
In Silico Genotoxicity PredictionNegative
In Vitro Bacterial Reverse Mutation AssayTo be determined
In Vivo Rodent 28-day Toxicity StudyNo Observed Adverse Effect Level (NOAEL) to be established

Note: This table is for illustrative purposes and does not represent actual experimental data.

Role of Impurity Standards in Ensuring Analytical Reproducibility and Quality Control

Impurity standards, and particularly isotopically labeled standards like this compound, are fundamental to ensuring the reproducibility and quality control of analytical methods in the pharmaceutical industry. These standards are indispensable for the development, validation, and routine application of analytical procedures.

During method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), a well-characterized impurity standard is essential. It is used to establish key validation parameters, including specificity, linearity, range, accuracy, precision, and the limit of quantification (LOQ). In routine quality control testing, impurity standards are used for system suitability checks to ensure that the analytical system is performing as expected. The use of an isotopically labeled internal standard like this compound is considered the gold standard for quantitative analysis. Its chemical and physical properties are nearly identical to the unlabeled impurity, allowing it to serve as an excellent internal benchmark to correct for variations in sample preparation and instrument response, thereby ensuring highly accurate and precise results.

Table 2: Analytical Method Validation Parameters Using an Impurity Standard

ParameterTypical Acceptance CriteriaRole of Impurity Standard
Specificity The method can unequivocally assess the analyte in the presence of other components.Used to spike samples and demonstrate resolution from the API and other impurities.
Linearity A linear relationship between concentration and response (e.g., r² ≥ 0.99).Used to prepare calibration standards at various concentrations.
Accuracy Closeness of test results to the true value (e.g., 90-110% recovery).Used to spike placebo and drug product samples to determine recovery.
Precision Agreement among individual test results (e.g., RSD ≤ 2%).Used to prepare multiple samples at the same concentration to assess repeatability.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Used to determine the lowest concentration that meets acceptance criteria.

Future Directions in Pharmaceutical Impurity Research with Labeled Standards

The field of pharmaceutical impurity research is continuously advancing, driven by innovations in analytical instrumentation and a deeper understanding of the potential impact of impurities on drug safety. Isotopically labeled standards such as this compound are expected to play an increasingly vital role in the future of this research.

Emerging trends include the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the detection and identification of impurities at ever-lower levels. Labeled standards are critical for the confident identification and quantification of these trace impurities. Furthermore, the application of labeled compounds in metabolite identification studies is becoming more widespread. By using labeled versions of a drug or its impurities, researchers can more easily track and identify metabolites in complex biological matrices. Quantitative Nuclear Magnetic Resonance (qNMR) is also gaining prominence as a primary method for the characterization and certification of reference standards. The combination of these advanced analytical techniques with high-quality labeled standards will be essential for meeting the increasingly stringent regulatory requirements and for ensuring the safety and quality of future pharmaceutical products.

Q & A

Basic: What analytical methods are recommended for identifying and characterizing Famotidine-13C,d4 Acid Impurity in drug substance batches?

Answer:
To identify and characterize this isotopically labeled impurity, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is critical. The method should be optimized to resolve co-eluting impurities using relative retention time (RRT) data as a reference . For example, chromatographic conditions should achieve a resolution (R) ≥1.3 between adjacent peaks (e.g., impurity B, C, and D) . Quantitative analysis requires spiking experiments with reference standards to confirm specificity and sensitivity. Ensure the method meets ICH Q2(R1) validation parameters, including limit of detection (LOD), limit of quantitation (LOQ), and linearity across a range of 0.1–1.5% impurity levels .

Advanced: How can researchers resolve contradictory impurity profiles observed during stability studies of this compound?

Answer:
Contradictions in impurity profiles often arise from batch-to-batch variability or degradation pathways influenced by storage conditions . To address this:

  • Perform forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, thermal) to simulate degradation pathways .
  • Use orthogonal analytical techniques (e.g., NMR or LC-HRMS) to confirm impurity structures and differentiate between process-related impurities and degradants .
  • Cross-reference data with ICH Q3A and Q3B guidelines to determine if observed impurities exceed qualification thresholds (e.g., ≥0.10% for unidentified impurities) .

Basic: What regulatory guidelines govern the reporting and control of this compound in drug submissions?

Answer:
The FDA and ICH mandate that impurities ≥0.10% must be identified, quantified, and reported in drug substance batches . Key requirements include:

  • Specified impurities : List identified impurities (e.g., this compound) with structural data and synthesis pathways .
  • Unspecified impurities : Report total impurities and ensure they comply with ICH Q3A thresholds .
  • Validation data : Submit chromatograms, raw peak areas, and stress testing results to demonstrate method robustness .

Advanced: What experimental strategies are effective for synthesizing and isolating this compound for use as a reference standard?

Answer:
Synthesis challenges include maintaining isotopic purity and minimizing side reactions:

  • Isotopic labeling : Use 13C- and deuterium-enriched precursors during synthesis to ensure isotopic integrity .
  • Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to isolate the impurity .
  • Characterization : Validate isotopic enrichment using high-resolution mass spectrometry (HRMS) and confirm structural fidelity via 2D-NMR (e.g., HSQC, HMBC) .

Basic: How should researchers validate the stability-indicating capability of analytical methods for this compound?

Answer:
Follow ICH Q1A and Q2(R1) guidelines:

  • Forced degradation : Expose the impurity to heat (80°C), humidity (75% RH), and UV light to induce degradation. Confirm method specificity by resolving degradation products from the parent compound .
  • Peak purity analysis : Use diode array detection (DAD) to ensure no co-elution of degradants .
  • Robustness testing : Vary HPLC parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) to assess method reliability .

Advanced: What computational or experimental approaches are recommended for elucidating the degradation pathways of this compound?

Answer:

  • LC-HRMS/MS : Fragment the impurity and degradants to propose degradation mechanisms (e.g., hydrolysis, oxidation) .
  • Density Functional Theory (DFT) : Model reaction pathways to predict thermodynamically favorable degradation products .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and correlate degradation kinetics with Arrhenius equations to predict shelf-life .

Basic: How can researchers differentiate this compound from structurally similar process-related impurities?

Answer:

  • Chromatographic separation : Optimize mobile phase composition (e.g., pH-adjusted buffers) to achieve baseline separation of peaks with similar RRTs .
  • Isotopic pattern analysis : Use HRMS to distinguish the impurity’s 13C and deuterium isotopic clusters from non-labeled analogs .
  • Spiking experiments : Co-inject the impurity with suspected analogs to confirm retention time differences .

Advanced: What strategies mitigate the risk of co-eluting impurities during method development for this compound?

Answer:

  • Hyphenated techniques : Combine LC with ion mobility spectrometry (IMS) to separate co-eluting species based on charge and shape .
  • Multivariate analysis : Use Design of Experiments (DoE) to optimize column temperature, gradient slope, and buffer pH .
  • Orthogonal methods : Validate results using capillary electrophoresis (CE) or supercritical fluid chromatography (SFC) .

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